tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate
Description
tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate (CAS: 1417793-65-7) is a brominated pyridine derivative featuring a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) carbamate group. Its molecular formula is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.27 g/mol . The compound’s structure combines a 5-bromopyridin-2-yl moiety linked to a piperidine scaffold, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or receptor-targeted molecules. The Boc group enhances solubility and stability during synthetic processes, while the bromine atom facilitates further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C15H22BrN3O2 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-5-4-8-19(10-12)13-7-6-11(16)9-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,20) |
InChI Key |
UVVBJFMKWSPLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl carbamate in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring serves as a critical site for transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups, expanding the compound’s utility in drug discovery.
Suzuki-Miyaura Coupling
The compound participates in Suzuki reactions with boronic acids under palladium catalysis. For example:
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78% | |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, DMF, 100°C | 65% |
This reaction replaces the bromine with aryl groups, producing biaryl derivatives critical for kinase inhibitor synthesis .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring facilitates NAS reactions with amines or alkoxides.
Amine Substitution
Reaction with morpholine under basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine, K₂CO₃ | DMSO, 120°C, 12h | tert-Butyl (1-(5-morpholinopyridin-2-yl)piperidin-3-yl)carbamate | 62% |
The bromine is displaced by nucleophiles, yielding analogs with enhanced solubility or bioactivity .
Grignard and Organometallic Reactions
The bromopyridine moiety undergoes halogen-magnesium exchange to generate organometallic intermediates.
Halogen/Magnesium Exchange
Using isopropyl magnesium chloride-lithium chloride:
| Step | Conditions | Outcome |
|---|---|---|
| Halogen exchange | THF, 0°C, 1h | Formation of pyridinyl magnesium species |
| Addition to ketones | N-tert-butyloxycarbonyl-4-piperidone | tert-Butyl (1-(5-(hydroxy)pyridin-2-yl)piperidin-3-yl)carbamate (72%) |
This method enables C–C bond formation with carbonyl electrophiles .
Carbamate Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to expose the free amine.
| Acid | Conditions | Resulting Compound | Yield |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 2h | 1-(5-Bromopyridin-2-yl)piperidin-3-amine | 95% |
| TFA | DCM, RT, 1h | Same as above | 90% |
The deprotected amine serves as a handle for further functionalization (e.g., acylation, sulfonylation) .
Piperidine Ring Functionalization
The piperidine nitrogen and carbamate group allow for alkylation or acylation:
N-Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C | tert-Butyl (1-(5-bromopyridin-2-yl)-3-(benzyl)piperidin-3-yl)carbamate | 55% |
Reductive Transformations
Triethylsilane-mediated reduction of hydroxylated intermediates:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 4-(5-Bromopyridin-2-yl)-4-hydroxypiperidine | BF₃·Et₂O, Et₃SiH, DCM, −10°C | 4-(5-Bromopyridin-2-yl)piperidine | 85% |
Comparative Reactivity Insights
| Reaction Type | Key Factor | Limitations |
|---|---|---|
| Suzuki coupling | Electron-deficient pyridine | Requires anhydrous conditions |
| NAS | Polar aprotic solvents (DMSO) | Limited to strong nucleophiles |
| Carbamate deprotection | Acid sensitivity | Incompatible with acid-labile groups |
Scientific Research Applications
Chemistry: tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other pharmacologically active molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the development of drugs targeting various biological pathways. Its structural features make it a valuable scaffold for designing inhibitors of enzymes and receptors .
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the piperidine ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Core Structure: Piperidine (6-membered ring) vs. pyrrolidine (5-membered) vs. piperazine (6-membered with two nitrogen atoms).
- Substituent Position : Bromine at the pyridine’s 5-position (target compound) vs. 6-position (piperazine derivative) alters steric and electronic profiles, influencing reactivity in cross-coupling reactions .
- Functional Groups : The Boc group is consistent, but compounds like tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate replace bromine with a bulky pivalamide group, reducing electrophilicity but enhancing lipophilicity .
Physicochemical Properties
| Property | This compound | tert-Butyl (5-bromopyridin-3-yl)carbamate | tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate |
|---|---|---|---|
| Molecular Weight | 356.27 g/mol | 273.13 g/mol | 342.23 g/mol |
| Solubility (Predicted) | Moderate in DMSO, low in water | Low in polar solvents | Moderate in organic solvents |
| Stability | Stable under inert conditions; sensitive to strong acids | Similar stability | Similar stability |
Notes:
- Piperidine’s larger ring size may improve solubility compared to pyrrolidine .
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate?
- Methodological Answer : The compound is typically synthesized via a multi-step process. A common approach involves coupling 5-bromo-2-aminopyridine with a piperidine derivative under basic conditions. For example:
Amination : React 5-bromopyridin-2-amine with a piperidin-3-yl precursor (e.g., tert-butyl piperidin-3-ylcarbamate) using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP) in an inert solvent like toluene .
Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced or removed using HCl/MeOH or other acidic conditions to control reactivity .
-
Purification : Column chromatography or recrystallization ensures high purity (>95%) .
- Key Considerations :
-
Inert atmosphere (N₂/Ar) minimizes side reactions.
-
Temperature control (e.g., reflux in toluene at 110°C) optimizes yield .
Q. How can researchers confirm the molecular structure of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, pyridine aromatic signals at 7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁BrN₃O₂) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and verifying stereochemistry .
Advanced Research Questions
Q. How can reaction yields be optimized when using palladium catalysts in cross-coupling steps?
- Experimental Design :
- Catalyst Screening : Test Pd₂(dba)₃, Pd(OAc)₂, or PdCl₂ with ligands like BINAP or XPhos to balance activity and cost .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for solubility and reaction rate.
- Additives : Use bases (K₂CO₃) or phase-transfer agents (TBAB) to enhance efficiency.
- Data Analysis :
- Contradictions in yield (e.g., 60% vs. 85%) may arise from trace moisture or oxygen. Replicate reactions under strict anhydrous/anaerobic conditions .
Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?
- Troubleshooting :
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .
- Disordered Moieties : Apply restraints (e.g., SIMU/ISOR) to piperidine or tert-butyl groups to stabilize refinement .
- Validation Tools :
- CheckCIF (IUCr) identifies geometric outliers (e.g., bond angles >5σ from ideal values) .
Q. How does the Boc group influence the compound’s reactivity in downstream functionalization?
- Mechanistic Insights :
- Steric Hindrance : The tert-butyl group shields the carbamate nitrogen, directing electrophilic attacks to the pyridine ring or piperidine nitrogen .
- Deprotection Kinetics : Boc removal with TFA or HCl generates a reactive amine intermediate for further coupling (e.g., amidation, Suzuki-Miyaura) .
- Case Study :
- Post-deprotection, the amine reacts with boronic acids under Pd catalysis to form biaryl derivatives .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
